molecular formula C16H18FN3O3 B5551971 2-(7-氟代-2-甲基-1H-吲哚-3-基)-N-[2-(2-氧代-1,3-恶唑烷-3-基)乙基]乙酰胺

2-(7-氟代-2-甲基-1H-吲哚-3-基)-N-[2-(2-氧代-1,3-恶唑烷-3-基)乙基]乙酰胺

货号 B5551971
分子量: 319.33 g/mol
InChI 键: AUNHGTCWCCBOMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion is part of a broader class of substances incorporating both indole and oxazolidinone functionalities. These components are known for their varied biological activities and are of significant interest in pharmaceutical chemistry for their potential therapeutic applications. The focus here will exclude drug use, dosage, and side effects, concentrating instead on chemical synthesis, molecular structure, reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis of compounds like "2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide" often involves multi-step reactions, starting from basic indole and oxazolidinone precursors. The process may include amination, cyclization, and amidification steps to introduce various functional groups and achieve the desired compound structure. For example, Yang Chao et al. (2008) described a method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide compounds through amination and cyclization of epichlorohydrin, followed by reaction with N-substituted ethyl carbamate in the presence of a catalyst (Yang Chao, 2008).

科学研究应用

恶唑烷酮类抗菌剂

恶唑烷酮类,包括与2-(7-氟代-2-甲基-1H-吲哚-3-基)-N-[2-(2-氧代-1,3-恶唑烷-3-基)乙基]乙酰胺密切相关的化合物,已证明对多种临床上重要的人类病原体具有显著的体外抗菌活性。例如,新型恶唑烷酮类似物,如U-100592和U-100766,已显示出对革兰氏阳性菌和革兰氏阴性菌的有效性,包括对甲氧西林敏感和耐药的金黄色葡萄球菌、粪肠球菌和结核分枝杆菌,且没有快速产生耐药性的证据(Zurenko等,1996)

多态性和药物制剂

该化合物的近亲利奈唑胺表现出多态性,这影响其药物制剂和递送。对利奈唑胺不同多态形式的研究揭示了对药物应用至关重要的不同特征,如稳定性和溶解度,这些特征对于有效的药物开发和治疗用途至关重要(Maccaroni等,2008)

安全性提升

对恶唑烷酮结构进行修饰的努力旨在提高这些化合物的安全性。例如,发现用1,2,3-三唑取代传统的乙酰胺官能团可以降低对单胺氧化酶A的活性,从而减轻许多恶唑烷酮类化合物中存在的副作用,包括与2-(7-氟代-2-甲基-1H-吲哚-3-基)-N-[2-(2-氧代-1,3-恶唑烷-3-基)乙基]乙酰胺类似的化合物(Reck等,2005)

抗菌评价和合成

进一步的研究合成了恶唑烷酮化合物的衍生物并评价了它们的抗菌活性。这些努力包括开发出对耐药菌株表现出有希望的体外活性的异恶唑烷基恶唑烷酮,为结构相关化合物克服细菌耐药性的潜力提供了见解(Varshney等,2009)

属性

IUPAC Name

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-10-12(11-3-2-4-13(17)15(11)19-10)9-14(21)18-5-6-20-7-8-23-16(20)22/h2-4,19H,5-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNHGTCWCCBOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCCN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。